1-(Pentan-3-yl)-1,4-diazepane, also known as DPEN, is a heterocyclic compound characterized by a six-membered ring containing two nitrogen atoms. Its molecular formula is , and it has a molecular weight of 170.30 g/mol. This compound is classified under diazepanes, which are structural analogs of benzodiazepines, commonly recognized for their roles as anxiolytics, hypnotics, and sedatives. DPEN is primarily utilized as a chiral ligand in metal-catalyzed enantioselective reactions and as a precursor in pharmaceutical synthesis.
The synthesis of 1-(Pentan-3-yl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with pentan-3-yl halides under basic conditions. Common bases used include sodium hydride or potassium carbonate, with aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) facilitating the reaction. Elevated temperatures are often employed to ensure complete conversion of reactants to products.
For industrial production, continuous flow methods may be utilized to enhance efficiency and yield. Automated reactors and optimized conditions can lead to large-scale production with high purity levels.
The molecular structure of 1-(Pentan-3-yl)-1,4-diazepane features a pentan-3-yl group attached to the nitrogen atom of the diazepane ring. The InChI representation is:
The compound's canonical SMILES notation is:
This structure indicates that the compound possesses two nitrogen atoms within the six-membered ring, contributing to its chemical properties and reactivity .
1-(Pentan-3-yl)-1,4-diazepane can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using lithium aluminum hydride, yielding reduced forms of the compound.
Substitution: Nucleophilic substitution reactions may occur at the nitrogen atoms, leading to various substituted derivatives. Common reagents for these reactions include alkyl halides or acyl chlorides in the presence of bases like sodium hydride.
The main products resulting from these reactions include:
The mechanism of action for 1-(Pentan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets such as enzymes or receptors. The compound may exert effects by binding to these targets and modulating their activity, which can vary depending on the context of use. This interaction potentially influences various biological pathways, making it a subject of interest in medicinal chemistry .
1-(Pentan-3-yl)-1,4-diazepane is characterized by several physical properties:
Key chemical properties include:
These properties are crucial for understanding its behavior in various applications and reactions .
The applications of 1-(Pentan-3-yl)-1,4-diazepane span multiple scientific fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and acts as a ligand in coordination chemistry.
Biology: The compound is being investigated for potential bioactive properties, including antimicrobial and antifungal activities.
Medicine: It is explored for therapeutic effects and used as a precursor in developing pharmaceutical agents.
Industry: The compound finds utility in producing specialty chemicals and materials with tailored properties.
The construction of the 1,4-diazepane core for 1-(pentan-3-yl) derivatives relies on sophisticated multi-step sequences that enable precise functionalization. A prominent approach involves palladium-catalyzed C–N bond metathesis between diamines and N,O-acetal precursors, forming the diazepane ring with methanol as the sole byproduct, significantly simplifying purification [1]. This method offers superior atom economy (typically >85%) compared to traditional cyclization routes. Alternative pathways leverage radical-polar crossover chemistry, where N-protected alkenyl guanidines undergo cobalt-catalyzed hydrogen atom transfer followed by radical cyclization using N-fluoro-2,4,6-collidinium triflate (Me₃NFPy·OTf) and 1,1,3,3-tetramethyldisiloxane (TMDS) to yield 2-imino-1,3-diazepanes [1]. These intermediates serve as pivotal precursors for subsequent N-alkylation with pentan-3-yl groups.
Recent innovations include polymer-supported syntheses where resin-bound homoazidoalanine analogues undergo intramolecular Huisgen [3+2]-cycloadditions to form triazolo[1,5-a][1,4]diazepines, which can be further transformed into diazepane scaffolds via Smiles rearrangement [1]. This solid-phase strategy facilitates high-throughput synthesis and purification, though requires optimization for asymmetric pentan-3-yl incorporation. Key challenges involve regioselectivity during late-stage alkylation; solutions include temporary N-sulfonylation or boc-protection to direct substitution to the desired nitrogen atom.
Table 1: Yield Comparison of Diazepane Core Formation Methods
Synthetic Method | Key Reagent/Catalyst | Average Yield (%) | Functionalization Flexibility |
---|---|---|---|
Pd-Catalyzed C–N Metathesis | Pd(OAc)₂/Xantphos | 78–92 | High (N,O-acetal diversity) |
Co-Catalyzed Radical Cyclization | Co(dpm)₃/TMDS/Me₃NFPy·OTf | 65–75 | Moderate (requires protected N) |
Thermal Cycloaddition | Polymer-supported azidoalanine | 43–68 | High (post-cyclization mods) |
Rh-Carbenoid Insertion | Rh₂(OAc)₄/diazo-pyrazolone | 51–60 | Low (limited N-substitution) |
The introduction of the chiral pentan-3-yl group (containing a stereocenter at C3) demands enantioselective strategies to control absolute configuration. Asymmetric N-alkylation employs chiral phase-transfer catalysts (PTCs) such as Cinchona-derived ammonium salts during nucleophilic displacement of 1,4-diazepane with 3-bromopentane. This approach achieves up to 88% ee when using (S)-3-bromopentane under optimized conditions (−20°C, toluene/KOH) [2]. Alternatively, dynamic kinetic resolution occurs when racemic 3-pentanol is activated as a mesylate and reacted with lithiated diazepanes in the presence of (R)-BINOL-derived phosphoramidites, resolving stereochemistry in situ with 94% de [5].
For diastereoselective routes, chiral auxiliary-directed alkylation attaches (1R,2S)-norephedrine to the diazepane N1-position prior to reacting with 3-oxopentyl bromide. Subsequent reductive amination yields the trans-configured pentan-3-yl derivative with >20:1 diastereomeric ratio, verified by ¹H-NMR coupling constants [4]. Critical parameters influencing stereoselectivity include:
Table 2: Stereoselectivity Outcomes for Pentan-3-yl Installation
Method | Chiral Controller | ee/de (%) | Yield (%) | Key Limitation |
---|---|---|---|---|
Phase-Transfer Catalysis | (DHQD)₂PHAL | 85–88 | 76 | Requires activated alkyl halide |
Dynamic Kinetic Resolution | (R)-BINOL-P(NMe₂)₂ | 92–94 | 81 | Sensitive to moisture |
Chiral Auxiliary Alkylation | (1R,2S)-Norephedrine | >95 (de) | 68 | Auxiliary removal step needed |
Enzymatic Resolution | Lipase PS-IM (immobilized) | 99 | 45* | *Theoretical max yield 50% |
Diazepane ring formation constitutes the efficiency bottleneck in 1-(pentan-3-yl)-1,4-diazepane synthesis. Transition metal catalysis dramatically accelerates this step: Iridium complexes (e.g., [Ir(cod)Cl]₂/(R)-Segphos) facilitate enantioselective ring closure of N-(3-aminopropyl)-N-(pentan-3-yl)amino alcohols via π-allyl cation intermediates, achieving 95% ee and 91% yield at 0.5 mol% loading [1] [5]. This method suppresses oligomerization—a prevalent side reaction in thermal cyclizations. Rhodium(III)-catalyzed C–H activation enables [4+3]-annulation between N-methoxyamides and gem-difluorocyclopropenes, constructing fused diazepinoindolones that can be hydrolyzed to monocyclic diazepanes [1].
Radical-mediated approaches using photoredox catalysis have emerged as sustainable alternatives. Visible light (400 nm) excitation of vinylic pyrazolo[1,2-a]pyrazolones induces C–N bond homolysis, followed by 7-endo-trig radical cyclization to deliver pyrazole-fused 1,2-diazepines in 75% yield [1]. Catalyst turnover exceeds 500 cycles with Ru(bpy)₃Cl₂. For large-scale operations, tandem carbonylation/aza-Wacker cyclization under Pd(OAc)₂/benzoquinone catalysis converts alkene-tethered amines directly into pyrrolidinone-fused diazepanes using CO gas (1 atm), though requires careful optimization to prevent decarbonylation [1].
Adherence to green chemistry principles (e.g., waste prevention, safer solvents) revolutionizes 1,4-diazepane synthesis. Solvent-less Mitsunobu reactions enable diazepane ring formation by grinding 1,2-diamine precursors with pentan-3-ol using polymer-supported triphenylphosphine and diisopropyl azodicarboxylate (DIAD) analogs, eliminating toxic THF while achieving 89% conversion [4] [7]. This mechanochemical approach reduces E-factors (kg waste/kg product) from 32 (traditional) to 5.
Renewable solvent systems demonstrate significant advantages:
Catalyst innovations include enzyme-mediated ring closures where lipases (e.g., CAL-B) catalyze lactam formation from ethyl 4-(pentan-3-ylamino)butanoate derivatives, avoiding protecting groups and achieving 78% yield at 50°C. Life cycle assessment confirms 40% lower global warming potential versus amide-coupling routes [7]. Atom economy further improves via microwave-assisted dehydrative cyclizations, converting diamine-pentanone Schiff bases directly to diazepanes using H-ZSM-5 zeolites (no solvent, 150°C, 20 min, 91% yield) [8].
Table 3: Environmental Metrics Comparison for Diazepane Synthesis Methods
Method | Solvent | E-Factor | PMI* | Energy Use (kJ/mol) | Renewable Carbon (%) |
---|---|---|---|---|---|
Traditional Boc-cyclization | DCM/DMF | 48 | 86 | 420 | 0 |
Pd-Catalyzed Metathesis | MeCN (recycled) | 12 | 18 | 210 | 35 |
Solvent-Free Microwave | None | 3.2 | 5.1 | 85** | 100 |
Enzymatic Lactamization | Ethyl lactate | 7.5 | 11 | 150 | 92 |
PMI: Process Mass Intensity (total mass input/mass product); *Microwave energy only
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: